
dihydroresveratrol-3-O-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroresveratrol-3-O-beta-D-glucuronide is a monosaccharide derivative that is the 7-O-glucuronide of dihydroresveratrol. It is a compound of interest due to its potential biological activities and its role as a metabolite of dihydroresveratrol. The compound has a molecular formula of C20H22O9 and an average mass of 406.38330 .
Preparation Methods
The synthesis of dihydroresveratrol-3-O-beta-D-glucuronide can be achieved through selective monodeacylation using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Dihydroresveratrol-3-O-beta-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trichloroacetimidate for glucuronidation and N-Me piperazine for deacetylation . The major products formed from these reactions are typically glucuronides and other derivatives of dihydroresveratrol.
Scientific Research Applications
Dihydroresveratrol-3-O-beta-D-glucuronide has several scientific research applications. It is studied for its potential biological activities, including antiproliferative properties . In chemistry, it is used to understand the behavior of glucuronides and their stability in aqueous solutions. In biology and medicine, it is investigated for its role as a metabolite and its potential therapeutic effects. The compound is also of interest in the industry for its potential use in dietary supplements and other health-related products .
Mechanism of Action
The mechanism of action of dihydroresveratrol-3-O-beta-D-glucuronide involves its interaction with various molecular targets and pathways. It is believed to engage the sirtuin pathway and inhibit enzymes involved in inflammatory mediator production . This mechanism contributes to its potential biological activities, including its antiproliferative properties.
Comparison with Similar Compounds
Dihydroresveratrol-3-O-beta-D-glucuronide can be compared with other similar compounds such as resveratrol-3-O-glucuronide and resveratrol-4’-O-glucuronide. These compounds share similar structures and biological activities but differ in their specific glucuronidation sites and stability in aqueous solutions . The uniqueness of this compound lies in its specific glucuronidation at the 7-O position and its potential biological activities.
Properties
Molecular Formula |
C20H22O9 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H22O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-9,15-18,20-25H,1-2H2,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
NXXGJRZWYCYPCB-HBWRTXEVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

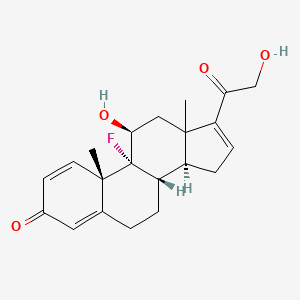
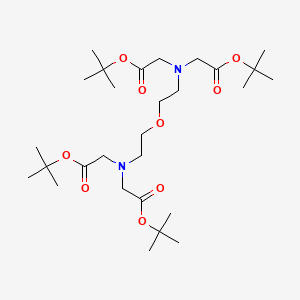
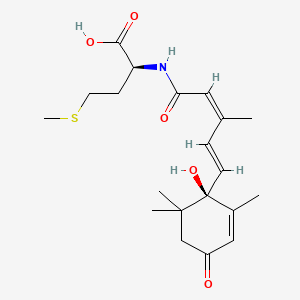
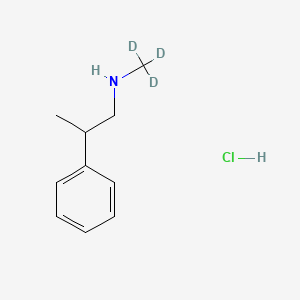
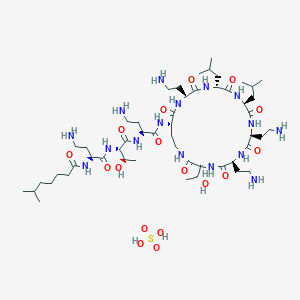
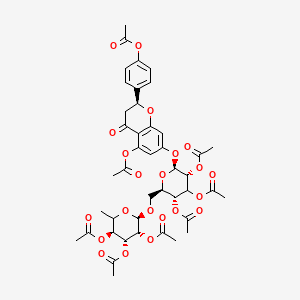
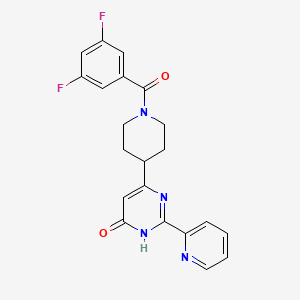

![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
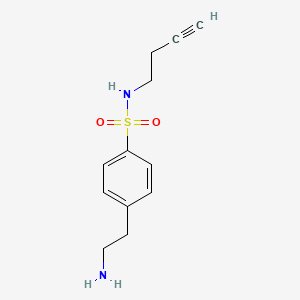
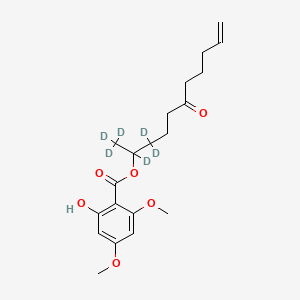
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)
